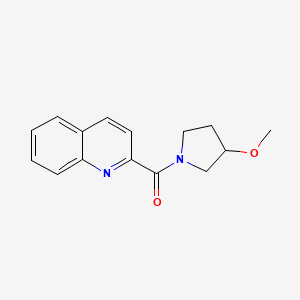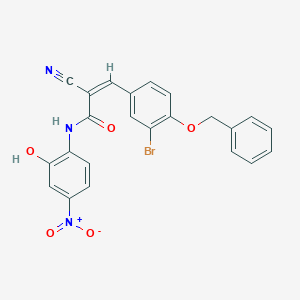
1,4-Bis((3,5-dimetilisoxazol-4-il)metoxi)benceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields of research. This compound features a benzene ring substituted with two 3,5-dimethylisoxazol-4-yl groups connected via methoxy linkages. The presence of the isoxazole rings imparts distinct chemical and biological properties to the compound.
Aplicaciones Científicas De Investigación
1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene has several applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of the compound 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene is BRD4 , a protein that plays a crucial role in transcriptional regulation . BRD4 inhibitors have demonstrated promising potential in cancer therapy .
Mode of Action
1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene interacts with its target BRD4 by inhibiting its activity. This inhibition is quantified by an IC50 value, which is a measure of the potency of the compound in inhibiting biological or biochemical function .
Biochemical Pathways
The inhibition of BRD4 by 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Result of Action
The result of the action of 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene is significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . The compound also exhibits a moderate inhibitory effect on PARP1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with 3,5-dimethylisoxazol-4-ylmethanol under appropriate conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the isoxazole rings.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the isoxazole rings, while reduction can lead to the formation of reduced isoxazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,5-Dimethylisoxazol-4-yl)methoxybenzaldehyde: This compound shares the isoxazole moiety but differs in the substitution pattern on the benzene ring.
1,4-Bis((3,5-dimethylisoxazol-4-yl)methyl)benzene: Similar to the target compound but with methyl linkages instead of methoxy.
Uniqueness
1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene is unique due to its specific substitution pattern and the presence of methoxy linkages, which influence its chemical reactivity and biological activity. This distinct structure allows for diverse applications and interactions that are not observed with similar compounds.
Propiedades
IUPAC Name |
4-[[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenoxy]methyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-17(13(3)23-19-11)9-21-15-5-7-16(8-6-15)22-10-18-12(2)20-24-14(18)4/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXQRWBKIRZZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)OCC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one](/img/structure/B2566084.png)





![2-methyl-4-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2566096.png)
![2-Chloro-N-(cyclopropylmethyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]acetamide](/img/structure/B2566097.png)
![methyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2566098.png)



